molecular formula C19H24O4 B14517957 5'-(3-Hydroxypropyl)-3-methoxy-5-propyl[1,1'-biphenyl]-2,2'-diol CAS No. 62654-92-6

5'-(3-Hydroxypropyl)-3-methoxy-5-propyl[1,1'-biphenyl]-2,2'-diol

Cat. No.: B14517957
CAS No.: 62654-92-6
M. Wt: 316.4 g/mol
InChI Key: VPBIKKISRIEGCZ-UHFFFAOYSA-N
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Description

5’-(3-Hydroxypropyl)-3-methoxy-5-propyl[1,1’-biphenyl]-2,2’-diol is a complex organic compound characterized by its biphenyl structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(3-Hydroxypropyl)-3-methoxy-5-propyl[1,1’-biphenyl]-2,2’-diol typically involves multiple steps, starting from simpler biphenyl derivatives. One common approach is to introduce the hydroxypropyl and methoxy groups through selective functionalization reactions. For example, the hydroxypropyl group can be introduced via a Grignard reaction followed by hydrolysis, while the methoxy group can be added through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like column chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5’-(3-Hydroxypropyl)-3-methoxy-5-propyl[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

5’-(3-Hydroxypropyl)-3-methoxy-5-propyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which 5’-(3-Hydroxypropyl)-3-methoxy-5-propyl[1,1’-biphenyl]-2,2’-diol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dihydroxy-5,5’-dimethoxy[1,1’-biphenyl]: Similar biphenyl structure with different functional groups.

    3,3’-Dihydroxy-5,5’-dimethyl[1,1’-biphenyl]: Another biphenyl derivative with hydroxy and methyl groups.

Uniqueness

5’-(3-Hydroxypropyl)-3-methoxy-5-propyl[1,1’-biphenyl]-2,2’-diol is unique due to the specific combination of hydroxypropyl, methoxy, and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62654-92-6

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

2-[2-hydroxy-5-(3-hydroxypropyl)phenyl]-6-methoxy-4-propylphenol

InChI

InChI=1S/C19H24O4/c1-3-5-14-11-16(19(22)18(12-14)23-2)15-10-13(6-4-9-20)7-8-17(15)21/h7-8,10-12,20-22H,3-6,9H2,1-2H3

InChI Key

VPBIKKISRIEGCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)OC)O)C2=C(C=CC(=C2)CCCO)O

Origin of Product

United States

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